molecular formula C13H9NO5 B14620958 N-(3,6-dioxocyclohexa-1,4-dien-1-yl)-2,5-dihydroxybenzamide

N-(3,6-dioxocyclohexa-1,4-dien-1-yl)-2,5-dihydroxybenzamide

Katalognummer: B14620958
Molekulargewicht: 259.21 g/mol
InChI-Schlüssel: HDRDTSCLLZGUIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,6-dioxocyclohexa-1,4-dien-1-yl)-2,5-dihydroxybenzamide is a chemical compound with a molecular formula of C8H7NO3 It is known for its unique structure, which includes a cyclohexa-1,4-dienyl ring with two oxo groups and a benzamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,6-dioxocyclohexa-1,4-dien-1-yl)-2,5-dihydroxybenzamide typically involves the reaction of 2,5-dihydroxybenzoic acid with an appropriate amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then heated to promote the cyclization and formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,6-dioxocyclohexa-1,4-dien-1-yl)-2,5-dihydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The benzamide moiety can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(3,6-dioxocyclohexa-1,4-dien-1-yl)-2,5-dihydroxybenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(3,6-dioxocyclohexa-1,4-dien-1-yl)-2,5-dihydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(3,6-dioxocyclohexa-1,4-dien-1-yl)acetamide: Shares a similar cyclohexa-1,4-dienyl ring structure but with an acetamide moiety instead of a benzamide.

    2-acetamido-1,4-benzoquinone: Contains a benzoquinone structure with an acetamido group.

Uniqueness

N-(3,6-dioxocyclohexa-1,4-dien-1-yl)-2,5-dihydroxybenzamide is unique due to the presence of both dihydroxy and benzamide functionalities, which confer distinct chemical reactivity and biological activity compared to its analogs.

Eigenschaften

Molekularformel

C13H9NO5

Molekulargewicht

259.21 g/mol

IUPAC-Name

N-(3,6-dioxocyclohexa-1,4-dien-1-yl)-2,5-dihydroxybenzamide

InChI

InChI=1S/C13H9NO5/c15-7-1-3-11(17)9(5-7)13(19)14-10-6-8(16)2-4-12(10)18/h1-6,15,17H,(H,14,19)

InChI-Schlüssel

HDRDTSCLLZGUIO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1O)C(=O)NC2=CC(=O)C=CC2=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.